

A Technical Guide to the Structure Elucidation of 2-methyl-4-(hydroxymethyl)oxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Methyl-1,3-oxazol-4-yl)methanol

Cat. No.: B135095

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 2-methyl-4-(hydroxymethyl)oxazole. The oxazole ring is a crucial scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs.^[1] A thorough understanding of its structure is paramount for drug design, synthesis, and development. This document details the interpretation of spectroscopic data and outlines the experimental protocols necessary for its unambiguous identification.

Molecular Structure and Physicochemical Properties

2-methyl-4-(hydroxymethyl)oxazole is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.^[2] Its structure consists of a methyl group at position 2 and a hydroxymethyl group at position 4 of the oxazole ring.

Property	Value
Molecular Formula	C ₅ H ₇ NO ₂
Molecular Weight	113.11 g/mol
CAS Number	141567-53-5[3][4]
Canonical SMILES	CC1=NC(=CO1)CO[4]
Predicted pKa	13.12 ± 0.10[4]
Predicted Solubility	86 g/L (at 25 °C)[4]

Spectroscopic Data for Structure Confirmation

The definitive confirmation of an organic compound's structure relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. It provides information about the chemical environment, connectivity, and quantity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[7]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For 2-methyl-4-(hydroxymethyl)oxazole, the expected signals are summarized below.

Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration	Assignment
~7.8	Singlet	1H	H5 (Oxazole ring)
~4.5	Singlet	2H	-CH ₂ -OH
~3.5	Singlet (broad)	1H	-OH
~2.4	Singlet	3H	-CH ₃

- The singlet at ~7.8 ppm is characteristic of the lone proton on the oxazole ring.
- The singlet at ~4.5 ppm corresponds to the two protons of the hydroxymethyl group.
- The broad singlet around ~3.5 ppm is indicative of the hydroxyl proton, which can exchange with solvent.
- The singlet at ~2.4 ppm represents the three protons of the methyl group attached to the oxazole ring.

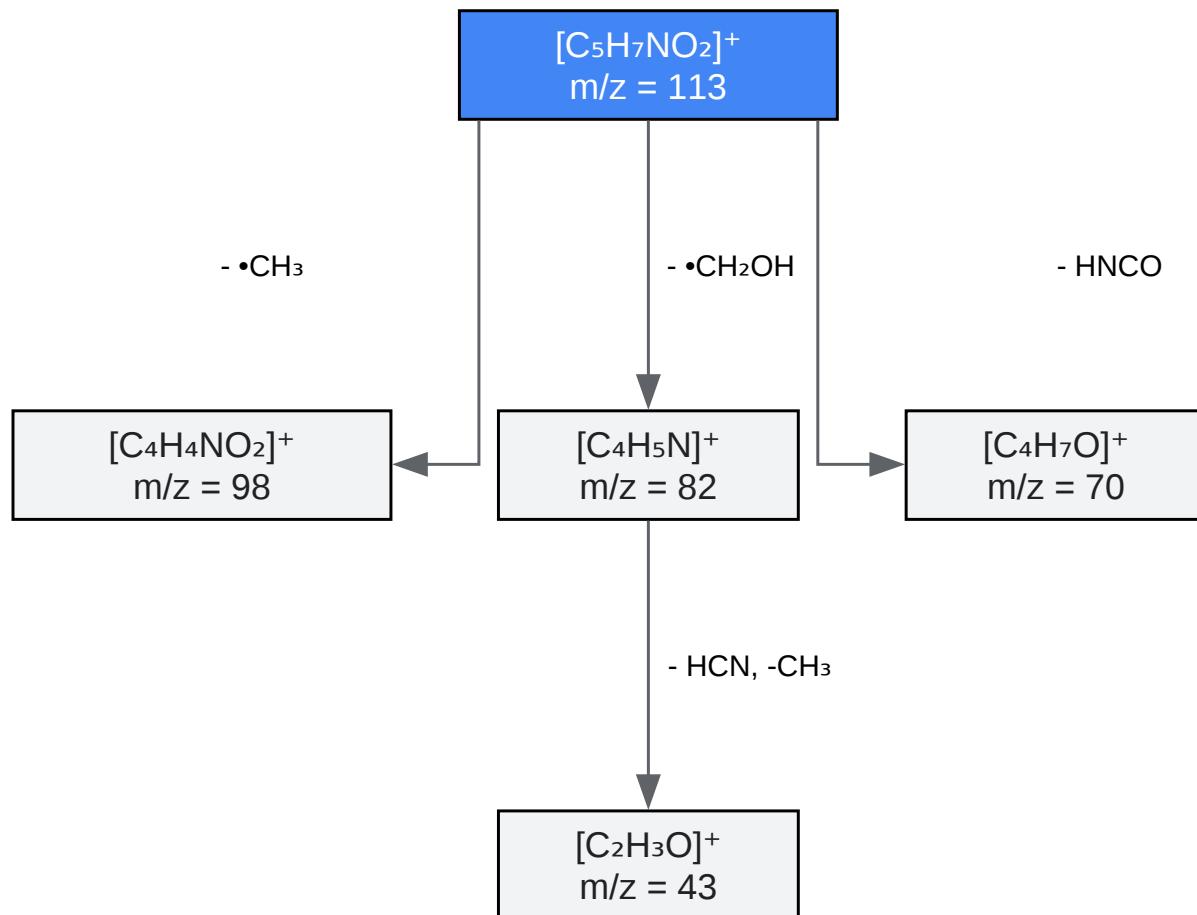
¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Chemical Shift (δ , ppm) (Predicted)	Assignment
~160	C2 (Oxazole ring)
~145	C4 (Oxazole ring)
~130	C5 (Oxazole ring)
~55	-CH ₂ -OH
~14	-CH ₃

- The signals in the aromatic region (~130-160 ppm) are assigned to the carbons of the oxazole ring.

- The signal around 55 ppm corresponds to the carbon of the hydroxymethyl group.
- The upfield signal at ~14 ppm is characteristic of the methyl group carbon.


Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[\[5\]](#) For 2-methyl-4-(hydroxymethyl)oxazole, the molecular ion peak (M^+) would appear at an m/z corresponding to its molecular weight (113.11).

m/z (mass-to-charge ratio)	Ion
113	$[M]^+$ (Molecular Ion)
98	$[M - \text{CH}_3]^+$
82	$[M - \text{CH}_2\text{OH}]^+$
70	$[M - \text{HNCO}]^+$
43	$[\text{CH}_3\text{CO}]^+$

Proposed Fragmentation Pathway

The fragmentation of the molecular ion can provide clues to the molecule's structure. Key fragmentations for methyl-substituted oxazoles often involve cleavages of the side chains and rearrangements of the heterocyclic ring.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway for 2-methyl-4-(hydroxymethyl)oxazole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.[\[6\]](#)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3300	Strong, Broad	O-H Stretch (Alcohol)
~2950-2850	Medium	C-H Stretch (Aliphatic)
~1650	Medium	C=N Stretch (Oxazole ring)
~1550	Medium	C=C Stretch (Oxazole ring)
~1100	Strong	C-O Stretch (Alcohol & Ring Ether)

The broad absorption around 3300 cm⁻¹ is a clear indication of the hydroxyl (-OH) group. The C=N and C=C stretching vibrations confirm the presence of the oxazole ring, while the strong C-O stretch is consistent with both the alcohol and the ether linkage within the ring.[9]

Experimental Protocols

Synthesis of 2,4-disubstituted Oxazoles (General Protocol)

A common method for synthesizing oxazole derivatives is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[2] A general procedure adaptable for 2-methyl-4-(hydroxymethyl)oxazole is outlined below.

Protocol: Cyclodehydration of an α -acylamino ketone

- Preparation of Precursor: The α -acylamino ketone precursor, N-(1-hydroxy-3-oxobutan-2-yl)acetamide, is synthesized by reacting 1,3-dihydroxyacetone with acetamide.
- Cyclodehydration Setup: Dissolve the precursor (1.0 eq) in a suitable solvent such as anhydrous dichloromethane or toluene.
- Reagent Addition: Add a dehydrating agent. Common reagents include phosphorus pentoxide (P₂O₅), sulfuric acid, or triphenylphosphine/hexachloroethane.[10][11] For this transformation, a milder agent like triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq) in dichloromethane is often effective.[10]

- Reaction: Stir the mixture at room temperature for 12-24 hours.
- Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-methyl-4-(hydroxymethyl)oxazole.

Protocol for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

- Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a 400 MHz or higher field NMR spectrometer.
- Process the resulting Free Induction Decay (FID) with appropriate software to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and integrate the signals for ¹H NMR.

Mass Spectrometry (Electron Ionization - EI)


- Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
- Introduce the sample into the mass spectrometer, typically via direct infusion or through a Gas Chromatography (GC-MS) interface.
- Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.
- Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Infrared (IR) Spectroscopy

- Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.
- Place the sample in an FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups.

Integrated Workflow for Structure Elucidation

The process of structure elucidation is a logical progression, integrating data from multiple analytical techniques to build a conclusive structural assignment.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the structure elucidation of 2-methyl-4-(hydroxymethyl)oxazole.

Biological Significance of the Oxazole Scaffold

Oxazole derivatives are of significant interest to medicinal chemists due to their wide range of biological activities. The oxazole nucleus is a key component in compounds with demonstrated antibacterial, antifungal, anti-inflammatory, anticancer, and antitubercular properties.[12][13] For instance, certain 2,4,5-trisubstituted oxazoles have been investigated as potent antitubulin agents for cancer therapy, acting similarly to combretastatin A-4.[14] The structural elucidation of new oxazole compounds like 2-methyl-4-(hydroxymethyl)oxazole is a critical first step in exploring their potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. 4-(Hydroxymethyl)-2-methyl-1,3-oxazole | 141567-53-5 | RFA56753 [biosynth.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. jchps.com [jchps.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. rjpbc.com [rjpbc.com]
- 10. benchchem.com [benchchem.com]
- 11. CN110423226B - Preparation method of 4-methyl-5-alkoxy oxazole - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Structure Elucidation of 2-methyl-4-(hydroxymethyl)oxazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135095#structure-elucidation-of-2-methyl-4-hydroxymethyl-oxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com